
3-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine” is a complex organic molecule. It contains a tetrahydronaphthalene group, which is a type of polycyclic aromatic hydrocarbon with interesting chemical properties .
Chemical Reactions Analysis
The related compound mentioned above reacted with various nucleophiles to produce a range of different compounds. It also reacted with semicarbazide and thiosemicarbazide .Applications De Recherche Scientifique
Neurological Disorders Research
Research has highlighted the potential of compounds related to the mentioned structure in the context of neurological disorders. For example, certain compounds have been studied for their neuroprotective properties and their potential to mitigate symptoms of Parkinson's disease. These studies provide a foundation for further exploration of similar compounds in treating neurodegenerative diseases (Langston et al., 1983).
Antimicrobial and Antiparasitic Applications
Sulfonamide-based compounds, closely related to the one inquired about, have been extensively studied for their antimicrobial and antiparasitic effects. This includes treatment options for conditions like toxoplasmic encephalitis in AIDS patients, highlighting the broad therapeutic potential of these compounds in infectious disease management (Katlama et al., 1996).
Anticoagulant Research
Studies have also explored the anticoagulant properties of certain piperidine derivatives, suggesting potential applications in preventing blood clot formation during medical procedures such as hemodialysis. This research underscores the importance of such compounds in developing safer anticoagulation therapies (Matsuo et al., 1986).
Oncology Applications
Research into compounds with similar structural features has included investigations into their efficacy in treating various cancers, including acute myeloid leukemia and pituitary tumors. This highlights the potential role of such compounds in chemotherapy regimens, offering hope for more effective cancer treatments (Kovacs et al., 2008).
Cardiovascular Research
The vasodilatory effects of related compounds have been examined for their potential to treat hypertension and improve cardiovascular health. This research points to the versatility of these compounds in managing a range of cardiovascular conditions (Maseri et al., 1976).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various cellular targets .
Mode of Action
It is known that the compound can react with different nucleophile agents such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride to give hydroxy pyrazole 2 and hydroxy oxazole 3 .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of Action
Some of the newly synthesized compounds were evaluated as anticancer agents .
Action Environment
It is known that environmental factors can significantly influence the action of various chemical compounds .
Propriétés
IUPAC Name |
3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-26(24,18-8-7-15-4-1-2-5-16(15)14-18)22-12-9-17(10-13-22)25-19-6-3-11-20-21-19/h3,6-8,11,14,17H,1-2,4-5,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBXKNZYOLQVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


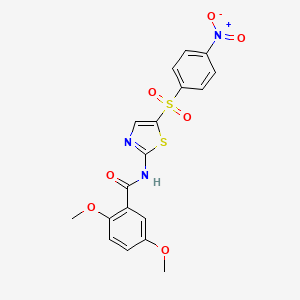
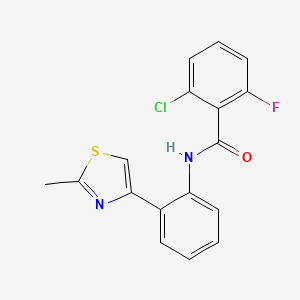
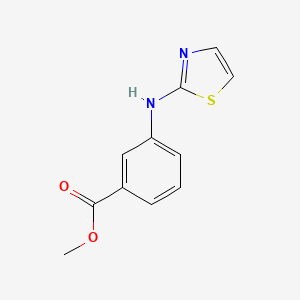
![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2780541.png)

![5-Bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2780547.png)
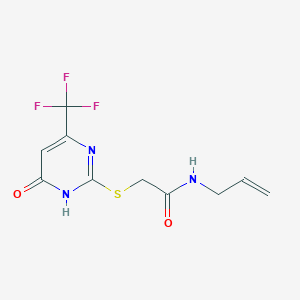

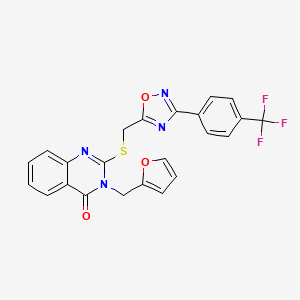
![Ethyl 4-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2780555.png)
![ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2780556.png)
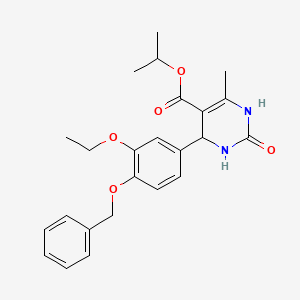
![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B2780559.png)